7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 7th position. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine . The fusion of thiazole and pyridine rings creates a scaffold that is highly versatile for medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused heterocyclic system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The trifluoromethyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Thiazolo[3,2-a]pyridines: These analogs have a different fusion pattern of the thiazole and pyridine rings, resulting in distinct chemical and biological properties.
Uniqueness: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and bioactivity compared to other similar compounds . This makes it a valuable scaffold for drug discovery and development .
Biological Activity
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. The unique trifluoromethyl group enhances its electronic properties, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F3N3S, with a molecular weight of 233.22 g/mol. The structure consists of a thiazole ring fused to a pyridine ring, with the trifluoromethyl group positioned at the 7-position of the thiazole.
Property | Value |
---|---|
Molecular Formula | C8H6F3N3S |
Molecular Weight | 233.22 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against common pathogens, the compound demonstrated notable inhibition of growth for both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. A comparative analysis revealed that derivatives containing the trifluoromethyl group exhibited enhanced potency against MCF-7 breast cancer cells, with IC50 values significantly lower than those of related compounds lacking this substituent .
Table: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15.3 |
A549 | 22.1 |
HepG2 | 18.5 |
The mechanism underlying the biological activities of this compound involves its interaction with specific molecular targets. Studies have shown that it inhibits certain enzymes and receptors, which may lead to its antimicrobial and anticancer effects. For instance, it acts as a histamine H3 receptor antagonist, influencing pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of this compound against fungal strains such as Candida albicans, demonstrating its potential as a therapeutic agent in treating fungal infections.
- Anticancer Studies : Research conducted on various thiazolo-pyridine derivatives indicated that modifications at the 7-position significantly enhance anticancer activity. The trifluoromethyl substitution was particularly noted for improving lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C7H4F3N3S |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-2-12-5-4(3)14-6(11)13-5/h1-2H,(H2,11,12,13) |
InChI Key |
BYKSSEZWWHWNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
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